4-chloro-1-ethyl-3-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core Structures in Synthetic Chemistry
The pyrazole nucleus is a cornerstone in synthetic and medicinal chemistry due to its versatile chemical properties and wide range of biological activities. mdpi.comresearchgate.net Pyrazoles are aromatic heterocycles that can act as both weak acids and bases, a characteristic that allows for straightforward functionalization at various positions on the ring. mdpi.comresearchgate.net This synthetic accessibility has made the pyrazole scaffold a "privileged structure" in drug discovery, meaning it is frequently found in molecules that exhibit potent biological effects.
The significance of the pyrazole core is demonstrated by its presence in numerous commercial drugs and agrochemicals. ijraset.comglobalresearchonline.net Compounds containing this moiety exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. globalresearchonline.netresearchgate.net The ability of the two nitrogen atoms in the pyrazole ring to form hydrogen bonds and coordinate with metal ions is crucial to its interaction with biological targets. researchgate.net In synthetic chemistry, pyrazoles are valued as versatile intermediates for constructing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which also have significant biological and photophysical applications. mdpi.comresearchgate.net
Contextualization of Halogenated Pyrazoles in Chemical Research
Halogenated pyrazoles are critical intermediates in organic synthesis, serving as versatile precursors for the creation of more complex, functionalized pyrazole derivatives. The introduction of a halogen atom, such as chlorine, onto the pyrazole ring provides a reactive site for a variety of subsequent chemical modifications. Halogenation typically occurs at the C4 position of the pyrazole ring under mild conditions, often using N-halosuccinimides. researchgate.net
The carbon-halogen bond can be readily manipulated through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This strategic functionalization is a key step in building the molecular complexity required for many modern pharmaceutical and agrochemical agents. researchgate.net For example, the chlorine atom in a compound like 4-chloro-1-ethyl-3-methyl-1H-pyrazole can be displaced or used as a handle to introduce other functional groups, thereby tuning the molecule's electronic and steric properties to optimize its biological activity. The synthesis of novel compounds for applications ranging from crop protection to medicine often begins with a halogenation step on the pyrazole core. globalresearchonline.netresearchgate.net
Overview of Research Trajectories for Substituted Pyrazole Systems
Current research on substituted pyrazole systems is dynamic and multifaceted, driven by the continuous search for novel compounds with enhanced efficacy and specific properties for a range of applications. mdpi.comnih.gov A major trajectory involves the development of new and more efficient synthetic methodologies. This includes the use of multicomponent reactions, which allow for the construction of complex pyrazole derivatives in a single step, and the application of green chemistry principles, such as using water as a solvent or employing catalytic reactions to minimize waste. researchgate.netmdpi.com
Another significant research direction is the exploration of structure-activity relationships (SAR) by synthesizing libraries of pyrazole derivatives with diverse substitution patterns. nih.gov Researchers systematically modify the substituents at each position of the pyrazole ring to investigate how these changes affect the compound's biological activity, be it as an enzyme inhibitor, an antimicrobial agent, or an anticancer drug. researchgate.netnih.gov Furthermore, there is growing interest in the photophysical properties of pyrazole derivatives for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com The synthesis of fused pyrazole systems also remains an active area, aiming to create rigid, polycyclic structures with unique therapeutic and electronic properties. researchgate.net
Data Tables
Table 1: Chemical Properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 127892-62-0 | evitachem.comnih.gov |
| Molecular Formula | C7H9ClN2O2 | evitachem.comnih.gov |
| Molecular Weight | 188.61 g/mol | evitachem.comnih.gov |
| Appearance | White to light yellow powder or crystal | evitachem.com |
| Melting Point | 162.0 to 166.0 °C | evitachem.com |
Table 2: Chemical Properties of this compound-5-carboxylic acid ethyl ester
| Property | Value | Source |
|---|---|---|
| CAS Number | 128537-47-3 | echemi.com |
| Molecular Formula | C9H13ClN2O2 | echemi.com |
| Molecular Weight | 216.66 g/mol | echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-ethyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWSZFJZUSEWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 1 Ethyl 3 Methyl 1h Pyrazole and Its Structural Congeners
De Novo Pyrazole (B372694) Ring Construction Methodologies
The foundational step in synthesizing substituted pyrazoles often involves the construction of the heterocyclic ring from acyclic precursors. Various methodologies have been developed to achieve this, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Cyclocondensation Approaches to Halogenated Pyrazoles
The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most classical and widely employed methods for constructing the pyrazole ring. beilstein-journals.org This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.org To obtain halogenated pyrazoles, either a halogenated precursor can be used, or the halogen can be introduced after the pyrazole ring formation.
One common strategy involves the cyclocondensation of a β-ketoester with a hydrazine, followed by halogenation. For instance, the reaction of ethyl acetoacetate (B1235776) with a hydrazine hydrate (B1144303) would yield a pyrazolone (B3327878) intermediate, which can then be halogenated. Subsequent N-alkylation and other functionalizations can then be performed to arrive at the desired product.
Alternatively, halogenated 1,3-dicarbonyl compounds can be directly employed in the cyclocondensation reaction. The synthesis of pyrazoles can be extended by subsequent halogenation at the C4 position with N-halosuccinimides (where X can be Cl or Br). nih.gov
Table 1: Examples of Cyclocondensation for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Key Reaction Condition | Resulting Pyrazole Core | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | Hydrazine hydrate | Acid or base catalysis | 3-Methyl-1H-pyrazol-5(4H)-one | beilstein-journals.org |
| Halogenated β-diketone | Ethylhydrazine | Thermal condensation | Halogenated 1-ethyl-pyrazole | nih.gov |
Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.
A notable example is the four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, which can yield highly functionalized pyrano[2,3-c]pyrazoles. nih.gov While not directly producing the target compound, these strategies highlight the potential for rapid assembly of the core pyrazole structure with multiple points of diversity. For instance, a taurine-catalyzed four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water has been reported to produce 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov
Table 2: Multicomponent Reactions for Pyrazole Synthesis
| Components | Catalyst/Solvent | Resulting Scaffold | Reference |
|---|---|---|---|
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Taurine/Water | 1,4-Dihydropyrano[2,3-c]pyrazole | nih.gov |
| Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10/Solvent-free | Substituted Pyrano[2,3-c]pyrazole | nih.gov |
Transition-Metal-Catalyzed and Photoredox Methodologies for Pyrazole Scaffolds
Modern synthetic methods, including transition-metal catalysis and photoredox catalysis, have been applied to the synthesis of pyrazole scaffolds. These methods often provide access to pyrazoles that are difficult to prepare using traditional approaches.
Transition-metal-catalyzed cross-coupling reactions can be used to form key bonds in the pyrazole synthesis. For example, a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives can provide N-arylpyrazoles. organic-chemistry.org While this example focuses on N-arylation, similar strategies can be envisioned for the construction of the pyrazole ring itself.
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has also been employed for pyrazole synthesis. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
Regioselective Functionalization of the Pyrazole Nucleus
Once the pyrazole ring is formed, the regioselective introduction of substituents is crucial for obtaining the desired target molecule. The electronic properties of the pyrazole ring dictate the positions most susceptible to electrophilic or nucleophilic attack.
Introduction of the Chloro Substituent at C4
The C4 position of the pyrazole ring is generally electron-rich and thus susceptible to electrophilic substitution. Chlorination at this position can be achieved using various chlorinating agents. A common method for the synthesis of 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester involves the chlorination of the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester.
One reported method involves the use of sulfuryl chloride in a chloroform (B151607) solution. echemi.com Another approach utilizes a mixture of hydrochloric acid and hydrogen peroxide. google.com A patent describes an electrochemical chlorination method that avoids the use of harsh and corrosive reagents. google.com This method involves the electrolysis of a solution containing the pyrazole precursor in the presence of a chloride source. google.com
Table 3: Methods for C4-Chlorination of Pyrazoles
| Chlorinating Agent | Substrate | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Sulfuryl chloride | Ethyl 1-methyl-3-ethyl-5-picolinate | Chloroform, 0°C to 50°C | Not specified | echemi.com |
| Hydrochloric acid / Hydrogen peroxide | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Dichloroethane, 20-30°C then 50-70°C | Not specified | google.com |
| Electrochemical chlorination | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Acetonitrile/Aqueous HCl | 61.6-82.4% | google.com |
Alkylation Strategies for N1-Ethyl and C3-Methyl Moieties
The introduction of alkyl groups at specific positions of the pyrazole ring is a key step in the synthesis of this compound. The C3-methyl group is typically introduced by using a precursor containing a methyl group, such as ethyl acetoacetate, during the initial ring formation.
The N1-ethyl group is generally introduced through N-alkylation of a pyrazole intermediate. This reaction is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an ethylating agent such as ethyl iodide or diethyl sulfate. researchgate.net A patent describes the methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester using dimethyl carbonate, a greener alternative to traditional methylating agents like dimethyl sulfate. google.com A similar strategy could be employed for ethylation using diethyl carbonate.
Acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates has also been reported as a viable method. researchgate.netmdpi.com This approach offers an alternative to base-mediated alkylations. researchgate.net
Table 4: N-Alkylation Strategies for Pyrazoles
| Alkylation Method | Alkylating Agent | Substrate | Key Conditions | Reference |
|---|---|---|---|---|
| Base-mediated | Dimethyl carbonate | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Basic conditions | google.com |
| Acid-catalyzed | Trichloroacetimidates | 4-Chloropyrazole | Brønsted acid catalyst | researchgate.netmdpi.com |
Positional Isomer Control in Pyrazole Synthesis
The synthesis of pyrazoles, particularly from the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, often yields a mixture of positional isomers. nih.govmdpi.com The control of regioselectivity is, therefore, a critical aspect of pyrazole synthesis. Several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, play a pivotal role in determining the final isomeric ratio. nih.govconicet.gov.ar
For instance, the reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can theoretically produce two different pyrazole regioisomers. conicet.gov.ar The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to significantly enhance the regioselectivity of pyrazole formation. In some cases, the selectivity can be dramatically improved from a nearly equimolar mixture in ethanol (B145695) to a ratio of 97:3 in favor of one isomer when using HFIP. conicet.gov.ar
Similarly, the choice of an aprotic dipolar solvent like N,N-dimethylacetamide over traditional protic solvents can lead to better regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com When condensing aryl hydrazines with 1,3-diketones bearing a trifluoromethyl group, a regioselectivity of up to 98:2 for one isomer can be achieved. However, this high degree of control can be lost when the trifluoromethyl group is replaced by less electron-withdrawing groups like methyl or difluoromethyl. nih.gov
The following table summarizes the effect of solvents on the regioselectivity of a model pyrazole synthesis:
| Reactants | Solvent | Isomer Ratio (A:B) |
| 1,3-Diketone + Methylhydrazine | Ethanol | 36:64 |
| 1,3-Diketone + Methylhydrazine | TFE | 85:15 |
| 1,3-Diketone + Methylhydrazine | HFIP | 97:3 |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione + Arylhydrazine | Ethanol | Equimolar |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione + Arylhydrazine | DMA | 98:2 |
This table presents illustrative data based on published research to demonstrate the impact of reaction conditions on positional isomer control.
Synthesis of Key Precursors and Synthetic Intermediates
The compound 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable intermediate in the synthesis of various bioactive molecules. evitachem.comchemicalbook.com Its synthesis typically begins with the base-catalyzed alkylation of a 4-chloro-3-methylpyrazole precursor, followed by a carboxylation step. evitachem.com A common synthetic route involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate (B1195939) in the presence of a base like sodium hydride or potassium carbonate. The resulting intermediate is then carboxylated using formic acid to yield the final carboxylic acid product. evitachem.com This compound is a white to light yellow powder or crystal with a melting point in the range of 162.0 to 166.0 °C. chemicalbook.com
The corresponding acid chloride, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, is a key reactive intermediate for the synthesis of amides and esters. evitachem.com This compound is typically prepared by the chlorination of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. evitachem.comdergipark.org.tr Reagents commonly used for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride. The reaction converts the carboxylic acid group into the more reactive acyl chloride, which can then readily undergo nucleophilic substitution with amines or alcohols. dergipark.org.trnih.gov
Electrochemical methods offer a green and efficient alternative to traditional chemical halogenation. nih.govrsc.orgosi.lv The electrochemical chlorination of pyrazoles is typically carried out on a platinum anode in an aqueous sodium chloride solution under galvanostatic diaphragm electrolysis. researchgate.net The process involves the electrogeneration of chlorine, which then reacts with the pyrazole substrate. nih.gov This technique has been successfully applied to the synthesis of 4-chloro-substituted pyrazole derivatives. researchgate.net
The efficiency of electrochemical chlorination is influenced by the structure of the starting pyrazole, including the electronic properties and positions of substituents on the pyrazole ring. osi.lvresearchgate.net For instance, the yields of 4-chlorinated products can vary significantly depending on the substitution pattern. A patent has described the synthesis of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate using electrochemical chlorination, highlighting the elimination of safety and environmental concerns associated with corrosive chlorinating agents like sulfuryl chloride. google.com The by-product, HCl, can be recycled, improving the atom economy of the reaction. google.com
The proposed mechanism for the electrochemical halogenation of pyrazoles involves the initial oxidation of the halide ion to generate the halogen, which then attacks the pyrazole ring. nih.gov
Green Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. rsc.org These approaches focus on reducing or eliminating the use of hazardous reagents and solvents, improving energy efficiency, and increasing atom economy.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netresearchgate.netmdpi.com These advantages include dramatically reduced reaction times, improved yields, and often, the ability to perform reactions under solvent-free conditions. researchgate.netresearchgate.netmdpi.com
The application of microwave irradiation to pyrazole synthesis has been shown to be highly effective. For example, the condensation of hydrazine derivatives with β-keto esters to form pyrazolones can be achieved rapidly and in high yields under solvent-free microwave conditions. researchgate.netmdpi.com In some cases, reactions that would take several hours or even days to complete using conventional heating can be accomplished in a matter of minutes with microwave assistance. dergipark.org.tr
The following table provides a comparison of conventional and microwave-assisted synthesis for a model pyrazole reaction:
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (%) - Microwave |
| Condensation of Hydrazine and β-keto ester | Several hours | 2-10 minutes | 85-95 |
| Cyclocondensation of Chalcones | 5 days | 2 hours | 96 |
This table is a generalized representation based on literature data to illustrate the benefits of microwave-assisted synthesis.
The use of microwave technology not only accelerates the synthesis of pyrazole derivatives but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents. researchgate.netdergipark.org.tr
Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis, a field often referred to as sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to activate chemical reactions. orientjchem.org This energy is transferred to the reaction medium through the process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This collapse generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of reaction rates. orientjchem.org This methodology is recognized as a green chemistry technique due to its potential to reduce energy consumption, reaction times, and the use of solvents. nih.gov
The application of ultrasound irradiation has proven to be a valuable tool for the synthesis of a wide array of pyrazole derivatives. rsc.org While specific studies on the direct sonochemical synthesis of this compound are not prevalent in the literature, the methodology has been successfully applied to numerous structural congeners, demonstrating its feasibility and benefits.
For instance, a highly efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been achieved through the cyclocondensation reaction of ethyl (Z)-2-(2,4-dichlorophenylhydrazono)-3-oxobutanoate with various enaminones under ultrasound irradiation. nih.gov A key advantage of this method was the dramatic reduction in reaction time to just 10-12 minutes. nih.gov In another study, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) was accomplished in 75-90 minutes at 60°C under sonication, showing a significant rate enhancement compared to conventional heating methods. asianpubs.org
Research findings have consistently shown the benefits of sonication for pyrazole synthesis. The convenient, solvent-free synthesis of substituted pyrazolones from hydrazine derivatives and β-keto esters under ultrasound irradiation resulted in good to excellent yields within very short timeframes. researchgate.net Similarly, the synthesis of complex pyrazole-containing heterocycles, such as pyrano[2,3-c]pyrazoles, has been effectively catalyzed by a ZnO-NiO-Fe3O4 nanocomposite system under ultrasonic conditions. tandfonline.com
The versatility of this method is further highlighted in the multi-component Ugi-azide reaction to produce 1,5-disubstituted tetrazoles, where a pyrazole-based aldehyde (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) was used as a starting material, yielding the desired product under ultrasound irradiation. mdpi.com
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates | Ultrasound | 10-12 min | High | nih.gov |
| 1,5-Disubstituted Pyrazoles | Ultrasound | 75-90 min | High | asianpubs.org |
| Substituted Pyrazolones | Ultrasound (Solvent-free) | Short | Good to Excellent | researchgate.net |
| Conventional | Longer | Variable | researchgate.net |
Mechanochemical Approaches
Mechanochemistry involves the use of mechanical force, typically through grinding or milling, to induce chemical reactions, often in the absence of a solvent. thieme-connect.com Ball milling is the most common technique, where reactants are placed in a container with grinding media (balls) and subjected to high-energy agitation. This process creates intimate contact between solid reactants, increases surface area, and can provide the activation energy necessary for a reaction to proceed. As a solvent-free method, it is considered a highly sustainable and green synthetic strategy. rsc.orgthieme-connect.com
The synthesis of pyrazoles via mechanochemical ball milling has been shown to be a powerful alternative to traditional solvent-based methods. A notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcone (B49325) derivatives and hydrazines. thieme-connect.com In this process, the reactants are milled for a short period, followed by the addition of an oxidant and further milling. This approach significantly shortens reaction times and improves yields compared to parallel experiments conducted in various organic solvents, which often required elevated temperatures and resulted in lower yields and undesired by-products. thieme-connect.com
The scope of mechanochemical pyrazole synthesis also includes more complex transformations. A solvent-free, two-step protocol for polyfunctionalized pyrazoles has been developed under ball-milling conditions. researchgate.net This involves a (3+2)-cycloaddition of in situ generated nitrile imines with chalcones, followed by the oxidation of the resulting 5-acylpyrazolines. This demonstrates that multi-step sequences can be efficiently performed using mechanochemical activation.
The advantages of mechanochemical synthesis are clearly illustrated when compared directly with conventional solution-phase reactions.
| Starting Material (Chalcone Derivative) | Method | Time | Temperature | Yield |
|---|---|---|---|---|
| Chalcone | Ball Milling | 1 h | Room Temp. | 94% |
| Conventional (Ethanol) | 12 h | Reflux | 75% | |
| 4-Methylchalcone | Ball Milling | 1 h | Room Temp. | 96% |
| Conventional (Ethanol) | 12 h | Reflux | 78% | |
| 4-Chlorochalcone | Ball Milling | 1 h | Room Temp. | 95% |
| Conventional (Ethanol) | 12 h | Reflux | 72% |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 Ethyl 3 Methyl 1h Pyrazole Derivatives
Electrophilic Aromatic Substitution (EAS) Patterns on Pyrazole (B372694) Rings
The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). imperial.ac.uk In unsubstituted pyrazole, electrophilic attack predominantly occurs at the C4 position due to the combined electron-donating effects of the two nitrogen atoms, which increases the electron density at this carbon. pharmaguideline.comscribd.comrrbdavc.org
For 4-chloro-1-ethyl-3-methyl-1H-pyrazole, the C4 position is blocked by a chlorine atom. Therefore, any further electrophilic substitution must occur at the C5 position. The outcome of such a reaction is governed by the directing effects of the existing substituents:
N1-Ethyl Group: Alkyl groups on the nitrogen are activating and direct incoming electrophiles to the ortho (C5) and para (C3) positions.
C3-Methyl Group: Alkyl groups on the carbon atoms of the ring are also activating and ortho/para-directing.
C4-Chloro Group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is ortho/para-directing due to resonance effects.
In this specific molecule, the C5 position is electronically favored for electrophilic attack. It is ortho to the deactivating but ortho-directing chloro group and also ortho to the activating N1-ethyl group. The C3-methyl group further activates the ring. Consequently, EAS reactions like nitration, halogenation, and sulfonation are predicted to occur selectively at the C5 position. For instance, metal-free oxidative thiocyanation and selenocyanation of 4-unsubstituted pyrazoles proceed via electrophilic attack at the C4 position, suggesting that if this position were blocked, the reaction would likely be directed to C5. beilstein-journals.org Similarly, iodination of pyrazol-5-amines, an electrophilic substitution reaction, demonstrates the ring's capacity to undergo such transformations. nih.gov
Table 1: Common Electrophilic Aromatic Substitution Reactions on Pyrazoles
| Reaction | Reagents | Typical Electrophile | Predominant Position of Substitution (Unsubstituted Pyrazole) | Predicted Position of Substitution (this compound) |
|---|---|---|---|---|
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | C5 |
| Sulfonation | Fuming H₂SO₄ (Oleum) | SO₃ | C4 | C5 |
| Bromination | Br₂ in CCl₄ or CH₂Cl₂ | Br⁺ (polarized Br₂) | C4 | C5 |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | [ClCH=N(CH₃)₂]⁺ | C4 | C5 |
Nucleophilic Substitution Reactions Involving the C4-Chloro Group
Nucleophilic aromatic substitution (SNAr) on a π-excessive ring system like pyrazole is generally challenging. encyclopedia.pub However, the reaction can proceed if the aromatic ring possesses strong electron-withdrawing groups, particularly in positions ortho or para to the leaving group, which can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.com
In this compound, the chloro group at the C4 position can act as a leaving group. While the pyrazole ring itself is not strongly electron-withdrawing, the electronegativity of the nitrogen atoms does reduce the electron density on the ring carbons compared to benzene, making SNAr reactions more feasible than on simple chlorobenzene. The reaction is facilitated by potent nucleophiles and potentially by elevated temperatures. Studies on related chloroazines have shown that they undergo SNAr reactions with nucleophiles like bisulfide and polysulfides. nih.gov A notable example in pyrazole chemistry is the microwave-assisted nucleophilic substitution on 5-chloro-4-formylpyrazoles with primary amines to yield 5-(N-alkyl)aminopyrazoles, demonstrating that a halogen on the pyrazole ring can be displaced by a nucleophile. encyclopedia.pub This suggests that the C4-chloro group of this compound could be substituted by various nucleophiles such as amines, alkoxides, or thiolates, providing a pathway to a diverse range of 4-substituted pyrazole derivatives.
Reactions at Peripheral Ethyl and Methyl Substituents
The ethyl group at the N1 position and the methyl group at the C3 position offer additional sites for chemical modification. These reactions typically proceed through free-radical mechanisms, particularly at the carbon atom adjacent to the aromatic ring (the benzylic-equivalent position).
Side-chain halogenation is a characteristic reaction of alkyl-substituted aromatic compounds when treated with halogens under UV irradiation or in the presence of a radical initiator. orgoreview.comyoutube.com For this compound, reaction with N-bromosuccinimide (NBS) or chlorine gas under UV light would be expected to introduce a halogen atom at the α-carbon of the ethyl group and/or on the methyl group. The benzylic-type radical intermediates formed at these positions are stabilized by resonance with the pyrazole ring. Research has shown that under severe conditions, electrochemical chlorination of 1,5-dimethylpyrazole (B184060) can lead to chlorination of the methyl side chain in addition to the ring. mdpi.comresearchgate.net Oxidation of these alkyl side chains is also possible, potentially converting the methyl group to a carboxylic acid or the ethyl group to an acetyl group, while leaving the pyrazole ring intact under controlled conditions. pharmaguideline.com
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
This compound is a valuable building block for the synthesis of fused heterocyclic systems. These reactions typically require the introduction of appropriate functional groups onto the pyrazole ring, often at the C4 and C5 positions, which then participate in ring-closing reactions. A common strategy involves converting the C4-chloro derivative into a 5-aminopyrazole, which serves as a key precursor for annulation.
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and are of significant interest in medicinal chemistry. nih.govrsc.org The synthesis of this fused system generally involves the cyclization of a 5-aminopyrazole derivative that has a carbonyl, cyano, or related group at the C4 position. Starting from this compound, a plausible synthetic route would involve nitration at the C5 position, followed by reduction to yield 5-amino-4-chloro-1-ethyl-3-methyl-1H-pyrazole. This key intermediate can then undergo cyclization with various one-carbon or three-carbon synthons to form the pyrimidine (B1678525) ring.
Table 2: Selected Synthetic Routes to Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles
| Starting Pyrazole Derivative | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | Acetic Anhydride, then Primary Amines | Substituted Pyrazolo[3,4-d]pyrimidines | semanticscholar.org |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Aliphatic/Aromatic Nitriles, Potassium tert-butoxide | 6-Substituted Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | nih.gov |
| 5-Amino-1H-pyrazole-4-carbonitrile | Carbon Disulfide, KOH | Pyrazolo[4,3-e] pharmaguideline.commdpi.comresearchgate.nettriazolo[1,5-c]pyrimidine | rsc.org |
The pyrazolo[3,4-b]pyridine scaffold is another important fused heterocycle. nih.gov The most common synthetic approaches involve the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole. researchgate.netcdnsciencepub.com This is typically achieved by reacting a 5-aminopyrazole with a 1,3-dielectrophilic species. For example, condensation of a 5-aminopyrazole with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic or catalytic conditions leads to the formation of the fused pyridine ring. nih.govmdpi.com Another established method is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) is reacted with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to yield a 4-hydroxypyrazolo[3,4-b]pyridine, which can be subsequently chlorinated. nih.govcdnsciencepub.com Using a 5-amino derivative of this compound in these reactions would provide access to the corresponding substituted pyrazolo[3,4-b]pyridine systems.
Table 3: Common Annulation Strategies for Pyrazolo[3,4-b]pyridine Synthesis
| Pyrazole Precursor | Co-reactant | Reaction Type | Reference |
|---|---|---|---|
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Michael Addition-Condensation | nih.govmdpi.com |
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Condensation | nih.gov |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | nih.govcdnsciencepub.com |
The reactivity of functionalized pyrazoles extends to the formation of a wide variety of other fused heterocyclic systems. The term "annulation" refers to the building of a new ring onto an existing one. nih.gov Various cascade or cycloaddition reactions can be employed to construct complex polycyclic structures. nih.gov For instance, pyrazolo[3,4-d]pyrimidine intermediates can be further elaborated to form more complex systems like pyrazolo[4,3-e] pharmaguideline.commdpi.comresearchgate.nettriazolo[1,5-c]pyrimidines by reacting them with reagents such as carbon disulfide followed by alkylation or further cyclization. rsc.orgsemanticscholar.org Furthermore, [3+2] annulation reactions involving pyrazole derivatives are known to produce spirocyclic compounds and other fused systems. rsc.org The versatility of the pyrazole core, combined with the handles provided by the chloro, ethyl, and methyl substituents, allows for a rich chemistry directed towards novel condensed heterocyclic structures.
Exploration of Reaction Mechanisms and Intermediates
The reactivity of the pyrazole ring, particularly when substituted with activating and directing groups, allows for a variety of chemical transformations. Mechanistic studies, through both experimental observation and computational analysis, provide insight into the pathways of these reactions, revealing the nature of transient intermediates and transition states that govern product formation. The following sections explore key reaction mechanisms involving derivatives of this compound.
Electrochemical Chlorination
The introduction of a chlorine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of many derivatives. Electrochemical methods offer a controlled approach to this transformation. The mechanism of electrochemical chlorination of pyrazoles in aqueous NaCl solutions has been investigated. It is proposed that the reaction proceeds through the formation of a 1-chloropyrazole intermediate. This intermediate is unstable and rearranges to the more stable 4-chloropyrazole. Further chlorination can occur to yield a 1,4-dichloropyrazole species. This highly reactive intermediate can then interact with another molecule of 4-chloropyrazole to produce C–N bound bipyrazole side products. researchgate.net
Functional Group Transformations via Acid Chloride Intermediates
Derivatives of this compound containing a carboxylic acid group at the C5 position are versatile precursors for a range of other functional groups. The conversion of the carboxylic acid to amides or esters typically proceeds through a highly reactive acid chloride intermediate. evitachem.comijsrp.org This intermediate is generated by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. The resulting acid chloride is a potent electrophile that readily reacts with nucleophiles like amines to form amides or with alcohols to form esters. evitachem.com This two-step process is fundamental for creating a diverse library of pyrazole-based compounds, including those with significant pesticidal activity. ijsrp.org
Metal-Catalyzed C-H Activation
Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, have been applied to pyrazole derivatives to form new carbon-carbon bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed reactions, for instance, have been used to functionalize the pyrazole ring. These reactions are suggested to proceed through a concerted metalation-deprotonation (CMD) mechanism. researchgate.net In this pathway, the palladium catalyst coordinates to the pyrazole ring, facilitating the cleavage of a C-H bond and the formation of a palladacycle intermediate. This intermediate then undergoes further reaction, such as reductive elimination, to yield the functionalized product and regenerate the catalyst. Rhodium catalysts have also been employed for the C-H activation of vinylpyrazoles, enabling their coupling with alkynes. nih.gov
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, including pyrazoles. nih.gov The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The pyrazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent in a classic electrophilic aromatic substitution mechanism. This attack results in the formation of a sigma complex intermediate, which then loses a proton to restore aromaticity and, after hydrolysis, yields the 4-formylpyrazole derivative. nih.govwisdomlib.org
Interactive Data Tables
Below is a summary of the reaction mechanisms discussed.
Table 1: Summary of Reaction Mechanisms and Intermediates for Pyrazole Derivatives
| Reaction Type | Key Reagents/Catalysts | Proposed Intermediate(s) | Product Type |
| Electrochemical Chlorination | NaCl (aq), Pt anode | 1-chloropyrazole, 1,4-dichloropyrazole | 4-chloropyrazole |
| Amide Formation | Thionyl chloride, Amine | Acid chloride | Carboxamide |
| Esterification | Thionyl chloride, Alcohol | Acid chloride | Carboxylic ester |
| Palladium-Catalyzed C-H Activation | Palladium catalyst | Palladacycle | Functionalized pyrazole |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Vilsmeier reagent, Sigma complex | Formyl-pyrazole |
Advanced Spectroscopic and Crystallographic Characterization of Substituted Pyrazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
The ¹H and ¹³C NMR spectra of 4-chloro-1-ethyl-3-methyl-1H-pyrazole are predicted based on the analysis of structurally similar pyrazoles. The expected chemical shifts provide insight into the electronic environment of the protons and carbons within the molecule.
For the ¹H NMR spectrum, the ethyl group attached to the N1 position would exhibit a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), arising from spin-spin coupling. The methyl group at the C3 position would appear as a singlet. The single proton on the pyrazole (B372694) ring at the C5 position is expected to appear as a singlet in the aromatic region of the spectrum.
In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the substituents. The chlorine atom at C4 is expected to cause a significant downfield shift for this carbon. The carbons of the ethyl and methyl substituents will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predictive and based on analogous compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H5 (pyrazole ring) | ~7.5 | s | - |
| CH₂ (ethyl group) | ~4.1 | q | ~7.2 |
| CH₃ (C3-methyl group) | ~2.2 | s | - |
| CH₃ (ethyl group) | ~1.4 | t | ~7.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predictive and based on analogous compounds.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C3 | ~150 |
| C5 | ~130 |
| C4 | ~115 |
| CH₂ (ethyl group) | ~45 |
| CH₃ (ethyl group) | ~15 |
| CH₃ (C3-methyl group) | ~12 |
While this compound does not possess stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide valuable information regarding the molecule's conformation. NOESY experiments can reveal through-space interactions between protons, which can help to determine the preferred orientation of the ethyl group relative to the pyrazole ring. For more complex substituted pyrazoles with chiral centers, techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment of all proton and carbon signals and for establishing stereochemistry.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing its vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the methyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. wisdomlib.org The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl groups would also be readily observable.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound This data is predictive and based on analogous compounds.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |
| C=N/C=C stretch (ring) | 1400-1600 | 1400-1600 |
| C-Cl stretch | 600-800 | 600-800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak will be accompanied by an isotope peak (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom. Common fragmentation pathways for substituted pyrazoles involve cleavage of the substituents from the ring and fragmentation of the pyrazole ring itself. rsc.orgresearchgate.net The loss of the ethyl group or a methyl radical are plausible initial fragmentation steps.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This enables the unambiguous determination of the elemental composition of the molecule. For this compound (C₆H₉ClN₂), HRMS would confirm this molecular formula by providing a measured mass that is very close to the calculated theoretical mass.
Table 4: Predicted Mass Spectrometry Data for this compound This data is predictive and based on analogous compounds.
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.61 g/mol |
| HRMS (M⁺) Calculated | 144.0454 |
| Major Fragmentation Pathways | Loss of CH₃, Loss of C₂H₅, Ring Cleavage |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination.
Detailed experimental data from SCXRD analysis for this compound is not available in the reviewed literature.
Bond Lengths, Bond Angles, and Dihedral Angles.
Specific values for bond lengths, bond angles, and dihedral angles for this compound have not been determined and reported.
Intermolecular Interactions and Crystal Packing Motifs.
A description of the intermolecular interactions and crystal packing motifs for this compound cannot be provided in the absence of its crystal structure determination.
Computational Chemistry and Theoretical Modeling of 4 Chloro 1 Ethyl 3 Methyl 1h Pyrazole Systems
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netresearcher.life For a molecule like 4-chloro-1-ethyl-3-methyl-1H-pyrazole, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional structure, known as geometry optimization. researcher.lifenih.gov
These calculations would define key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this pyrazole (B372694) derivative, the pyrazole ring is expected to be largely planar. The optimization process finds the lowest energy conformation, considering the spatial arrangement of the ethyl and methyl groups attached to the ring. The electronic properties derived from these calculations, such as total energy, dipole moment, and charge distribution, provide a foundational understanding of the molecule's stability and polarity. semopenalex.org
Disclaimer: The following data table is illustrative, providing representative values for a pyrazole derivative of this type based on computational chemistry principles. It is not derived from a direct study of this compound.
Interactive Table 1: Predicted Geometrical Parameters from DFT Optimization
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length | N1 | N2 | ~ 1.36 Å | |
| Bond Length | C4 | Cl | ~ 1.73 Å | |
| Bond Angle | N1 | C5 | C4 | ~ 108° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netbhu.ac.in A smaller gap suggests the molecule is more reactive and can be more easily excited. numberanalytics.com
For this compound, the HOMO is expected to be distributed over the electron-rich pyrazole ring, while the LUMO may be influenced by the electron-withdrawing chlorine atom. The electron-donating ethyl and methyl groups would likely raise the energy of the HOMO, while the electronegative chlorine atom would lower the energy of the LUMO. Computational analysis provides precise energy values for these orbitals and visualizes their distribution across the molecule. rsc.orgresearchgate.net
Disclaimer: The data in this table is representative of typical values for substituted pyrazoles and serves as an illustration. It is not based on specific calculations for this compound.
Interactive Table 2: Representative Frontier Molecular Orbital Energies
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. researchgate.netchemrxiv.orgdeeporigin.com It is a valuable tool for predicting how a molecule will interact with other molecules, such as receptors or substrates. deeporigin.com The map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). deeporigin.com
In the case of this compound, the EPS map would likely show a significant region of negative potential around the lone pair of the N2 nitrogen atom and the electronegative chlorine atom. researchgate.net These sites would be susceptible to electrophilic attack or could act as hydrogen bond acceptors. Conversely, regions of positive potential would be expected around the hydrogen atoms of the ethyl and methyl groups. bhu.ac.in
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govresearchgate.net
For this compound, the primary source of conformational flexibility is the ethyl group attached to the N1 nitrogen. MD simulations would track the rotation around the N-CH₂ and CH₂-CH₃ bonds, identifying the most stable (lowest energy) conformations and the energy barriers between them. When placed in a simulated environment (e.g., a box of water molecules), these simulations can also reveal how the molecule interacts with solvent molecules, providing information on its solubility and the stability of its hydration shell. eurasianjournals.comresearchgate.net
Investigation of Tautomerism and Annular Proton Transfer
Tautomerism is a key feature of many pyrazole compounds, particularly the annular tautomerism involving the migration of a proton between the two nitrogen atoms (N1 and N2) in N-unsubstituted pyrazoles. researchgate.netnih.govrsc.org However, in this compound, the nitrogen at the N1 position is substituted with an ethyl group. This substitution effectively blocks the pathway for annular proton transfer, meaning the molecule is locked in a single tautomeric form. mdpi.com
Computational studies can confirm this by calculating the energy barrier for a hypothetical proton transfer or ethyl group migration. The result would be an extremely high activation energy, confirming that such a tautomeric shift is not feasible under normal conditions. This structural rigidity is an important feature that influences the molecule's recognition and binding properties. nih.gov
Structure-Reactivity Relationship (SAR) Studies through Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.netnih.gov Computational chemistry plays a vital role by calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. researchgate.net
For this compound, a suite of descriptors could be calculated. These include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, Mulliken atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. researchgate.netnih.gov By analyzing these descriptors for a series of related pyrazole derivatives with known activities, a QSAR model can be built. nih.govresearchgate.netmdpi.com This model could then be used to predict the potential activity of this compound, guiding its potential applications in areas like medicinal chemistry or materials science.
Disclaimer: This table contains a selection of common computational descriptors with hypothetical values for illustrative purposes. These are not the result of a specific QSAR study on this compound.
Interactive Table 3: Examples of Computational Descriptors for SAR
| Descriptor | Description | Hypothetical Value |
|---|---|---|
| Dipole Moment | Measure of molecular polarity | ~ 3.5 Debye |
| Molecular Weight | Mass of the molecule | 158.61 g/mol |
| LogP | Octanol-water partition coefficient | ~ 2.8 |
Computational Approaches to Spectroscopic Data Prediction
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net
For this compound, DFT calculations can compute the vibrational frequencies corresponding to specific bond stretches and bends (e.g., C-Cl stretch, N-N stretch, C-H bends). Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. By comparing the computed spectrum with an experimentally obtained spectrum, a detailed assignment of spectral peaks to specific atoms or functional groups within the molecule can be made, providing strong evidence for the correctness of the optimized molecular structure. nih.govnih.gov
Exploration of 4 Chloro 1 Ethyl 3 Methyl 1h Pyrazole As a Versatile Synthon in Chemical Transformations
Intermediate in the Synthesis of Agrochemical Precursors
The pyrazole (B372694) ring is a core component in numerous agrochemicals, and 4-chloro-1-ethyl-3-methyl-1H-pyrazole, particularly its derivatives, plays a key role as an intermediate in the production of potent crop protection agents.
Key Research Findings:
Acaricide Synthesis: The ethyl ester derivative, this compound-5-carboxylic acid ethyl ester, is a documented key intermediate in the synthesis of the acaricide Tolfenpyrad. google.com Tolfenpyrad is a broad-spectrum insecticide and acaricide used to control pests on crops such as vegetables and fruit trees. google.com
Pesticide Development: The carboxylic acid form of the compound can be converted to its acid chloride, which then reacts with other molecules to create compounds with significant pesticidal activity. ijsrp.org For instance, condensation with 5-Amino-1,2,3-thiadiazole results in a product with notable pesticidal properties. ijsrp.orgevitachem.com
Herbicides and Fungicides: Pyrazole derivatives are widely utilized in the development of herbicides and fungicides due to their biological activity against plant pathogens. evitachem.com The structural framework of this compound serves as a valuable starting point for creating new herbicidal and fungicidal compounds. evitachem.comnih.gov
Below is a table summarizing the synthesis of agrochemical precursors from a derivative of the subject compound.
| Precursor Compound | Starting Material | Reagent(s) | Resulting Agrochemical Class |
| This compound-5-carbonyl chloride | This compound-5-carboxylic acid | Thionyl chloride or similar chlorinating agent | Intermediate for Pesticides/Acaricides |
| 4-chloro-1-ethyl-3-methyl-N-[1,2,3-thiadiazole]1H-pyrazole-5-carboxamide | This compound-5-carbonyl chloride | 5-Amino-1,2,3-thiadiazole | Pesticides |
| Tolfenpyrad | This compound-5-carboxylic acid ethyl ester | Multi-step synthesis | Insecticides, Acaricides |
Building Block for Advanced Organic Scaffolds
In synthetic organic chemistry, this compound is valued as a versatile building block for constructing more complex molecules. evitachem.com The pyrazole nucleus is considered a "biologically privileged" structure, meaning it is a common feature in many pharmacologically active compounds. nih.gov
Detailed Research Applications:
Pharmaceutical Synthesis: The compound and its derivatives serve as precursors for a variety of pharmaceutical compounds, including those developed to target bacterial infections. evitachem.com Its structure can be modified through reactions like esterification and amide formation to produce a diverse range of bioactive molecules. evitachem.com
Heterocyclic Chemistry: Pyrazoles are fundamental scaffolds in medicinal chemistry. mdpi.com The presence of the chloro-substituent on the this compound ring provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of polysubstituted pyrazoles and fused heterocyclic systems. These advanced scaffolds are investigated for a wide array of therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, and anti-tumor activities. researchgate.net
The following table outlines the chemical reactivity of a derivative that makes it a versatile building block.
| Reaction Type | Reactant | Product Class | Potential Application |
| Amide Formation | Amines | Pyrazole-carboxamides | Pharmaceuticals, Agrochemicals |
| Esterification | Alcohols | Pyrazole-carboxylates | Synthetic Intermediates |
| Nucleophilic Substitution | Various Nucleophiles | 4-substituted pyrazoles | Advanced Organic Scaffolds |
Precursor in the Development of Specialty Polymers and Resins
While primarily known for its role in agrochemical and pharmaceutical synthesis, the unique chemical properties of pyrazole derivatives also lend themselves to applications in materials science. The stability and reactivity of the pyrazole ring can be harnessed to create polymers and resins with specialized characteristics.
Research indicates that pyrazole-based compounds can be incorporated into polymer backbones or used as additives to enhance properties such as thermal stability, durability, and performance. The specific structure of this compound, with its reactive chlorine atom and stable heterocyclic core, makes it a candidate for integration into advanced materials like specialized polymers and coatings.
Reagent in Analytical Methods for Compound Detection and Quantification
Substituted pyrazoles have found utility as analytical reagents, particularly in the complexation and detection of metal ions. mdpi.com The nitrogen atoms in the pyrazole ring can act as ligands, forming stable complexes with various metals.
This characteristic allows compounds like this compound to be developed into reagents for analytical methods. For example, it can be functionalized to create chromogenic or fluorogenic sensors that exhibit a detectable change upon binding to a specific analyte. Such reagents are crucial for quality control in various industries, enabling the precise detection and quantification of target compounds. biosynth.com
Q & A
Basic: What are standard synthetic routes for 4-chloro-1-ethyl-3-methyl-1H-pyrazole derivatives?
The Vilsmeier-Haack reaction is a foundational method for synthesizing chloro-pyrazole derivatives. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are prepared via formylation of pyrazolones using POCl₃ and DMF under anhydrous conditions . Alternatively, nucleophilic substitution reactions in acetonitrile with potassium carbonate as a base have been employed for ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, yielding 82% after reflux and chromatography . These methods emphasize solvent purity, stoichiometric control, and inert atmospheres to minimize side reactions.
Advanced: How can reaction conditions be optimized for Mannich reactions involving chloro-pyrazole derivatives?
Optimization involves adjusting molar ratios, temperature, and catalysts. In a Mannich reaction with N,N′-bis(methoxymethyl)diaza-18-crown-6, a 1:2 molar ratio of pyrazole to crown ether precursor at 60°C for 24 hours achieved 98% yield. Solvent choice (e.g., dry THF) and exclusion of moisture are critical to prevent hydrolysis . For scale-up, stepwise addition of formaldehyde equivalents and monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) ensures intermediate stability.
Basic: What spectroscopic techniques confirm the structure of this compound derivatives?
Key techniques include:
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., ethyl/methyl groups at δ 1.2–1.4 ppm and δ 2.3–2.5 ppm, respectively) .
- X-ray crystallography : Validates bond lengths (e.g., C-Cl at 1.73–1.75 Å) and dihedral angles (e.g., 6.97° between pyrazole and phenyl rings) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 214.0512 for C₇H₁₁ClN₂) .
Advanced: How to resolve spectral data contradictions between experimental and computational models?
Discrepancies often arise from solvent effects or crystal packing. Strategies include:
- Temperature-dependent NMR : Detects conformational changes (e.g., rotamers in hydrazide derivatives) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify intramolecular hydrogen bonds (e.g., C–H⋯O interactions stabilizing crystal structures) .
- Solvent parameterization : Use COSMO-RS models to simulate solvent shifts in UV-Vis spectra .
Basic: How are biological activities (e.g., anticonvulsant) assessed for chloro-pyrazole compounds?
Standard protocols include:
- Maximal electroshock (MES) tests : Compounds administered at 30–100 mg/kg to mice; seizure suppression thresholds are measured .
- Subcutaneous pentylenetetrazol (scPTZ) models : Dose-dependent latency to clonic seizures indicates efficacy .
- SAR studies : Substituents like trifluoromethyl groups enhance blood-brain barrier permeability, as seen in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives .
Advanced: How to troubleshoot byproduct formation in Vilsmeier-Haack reactions?
Common issues and solutions:
- Incomplete formylation : Use excess DMF (1.5 eq) and POCl₃ (1.2 eq) at 0–5°C during reagent addition .
- Chlorination side reactions : Replace POCl₃ with PCl₅ for selective formylation .
- Purification : Recrystallize from ethyl acetate/hexane (3:1 v/v) to isolate carbaldehydes (>95% purity) .
Basic: What storage conditions ensure stability of this compound derivatives?
- Solubility : Store as 10 mM DMSO stock solutions at -20°C (stable for 1 month) .
- Solid-state : Desiccate at room temperature under argon; avoid prolonged exposure to light to prevent photodegradation .
Advanced: What strategies improve regioselectivity in pyrazole functionalization?
- Directing groups : Use electron-withdrawing substituents (e.g., Cl) to bias electrophilic substitution at the 4-position .
- Metal catalysis : Pd-mediated C–H activation enables coupling at the 5-position, as demonstrated in triazole-pyrazole hybrids .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yield by 15–20% .
Basic: How to validate synthetic intermediates via chromatography?
- TLC : Use silica gel GF₂₅₄ plates with ethyl acetate/hexane (1:4) for pyrazole derivatives (Rf 0.3–0.5) .
- HPLC : C18 column (5 µm, 4.6 × 250 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min; retention time 6.2 minutes .
Advanced: How to analyze intermolecular interactions in pyrazole crystal structures?
- Hydrogen bonding : Identify C–H⋯O/N contacts (2.5–3.0 Å) using Mercury software .
- π-π stacking : Measure centroid distances (3.4–3.8 Å) between aromatic rings in derivatives like ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .
- Hirshfeld surfaces : Quantify contact contributions (e.g., H⋯H 55%, Cl⋯H 10%) via CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
